

# C14-26 Trialkyl Glycerides: A Technical Guide to Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicological data for C14-26 trialkyl glycerides. The information is primarily derived from the findings of the Cosmetic Ingredient Review (CIR) Expert Panel, which has assessed the safety of a broad category of trialkyl and dialkyl glycerides used in cosmetics. While specific data for C14-26 trialkyl glycerides is limited, the CIR's group assessment provides a robust framework for evaluating their safety. The experimental protocols detailed herein are based on internationally recognized OECD guidelines, which represent the standard methodologies for toxicological testing.

#### **Data Presentation: Quantitative Toxicology**

The safety of trialkyl glycerides has been substantiated through a variety of toxicological studies. The available quantitative data is summarized below.

#### **Acute Toxicity**

The acute toxicity of various trialkyl glycerides has been evaluated via oral and dermal routes. The results consistently indicate a low order of acute toxicity.

Table 1: Acute Oral Toxicity Data for Trialkyl Glycerides



| Test Substance   | Species    | Route | LD50      |
|------------------|------------|-------|-----------|
| Triheptanoin     | Mouse      | Oral  | > 5 g/kg  |
| Triethylhexanoin | Rat        | Oral  | > 48 g/kg |
| Triisostearin    | Mouse, Rat | Oral  | > 2 g/kg  |
| Triolein         | Mouse      | Oral  | > 2 g/kg  |
| MLCT Oil         | Rat        | Oral  | > 5 g/kg  |

Table 2: Acute Dermal Toxicity Data for Trialkyl Glycerides

| Test Substance | Species | Route  | LD50     |
|----------------|---------|--------|----------|
| Triheptanoin   | Rat     | Dermal | > 2 g/kg |
| Tristearin     | Rat     | Dermal | > 2 g/kg |

Data sourced from the Amended Safety Assessment of Triglycerides as Used in Cosmetics by the CIR Expert Panel.

#### Skin and Eye Irritation

Studies on various triglycerides, including those with chain lengths relevant to the C14-26 range, have been conducted to assess their potential for skin and eye irritation. The general conclusion from the Cosmetic Ingredient Review is that these ingredients are not significant irritants under normal use conditions. Specific quantitative scores from these studies are not detailed in the publicly available summaries.

#### **Dermal Sensitization**

The potential for dermal sensitization (allergic contact dermatitis) of trialkyl glycerides has been evaluated. The CIR Expert Panel's review of the available data indicates that these ingredients are not considered to be sensitizers.

#### Genotoxicity



Genotoxicity studies, such as the bacterial reverse mutation assay (Ames test), are a critical component of safety assessment. While the CIR report for the broader triglyceride group confirms a lack of genotoxic concern, specific results for C14-26 trialkyl glycerides are not individually detailed in the available literature.

### **Experimental Protocols**

The following are detailed methodologies for key toxicological endpoints, based on standard OECD guidelines.

### **Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)**

This method is used to determine the acute oral toxicity of a substance.[1][2][3][4][5]

- Principle: A stepwise procedure is used with a limited number of animals per step. The
  outcome of each step determines the next step, allowing for classification of the substance
  into a GHS category.
- Test Animals: Typically, rats are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose.
- Dosage Levels: Pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The LD50 is estimated based on the observed mortality, and the substance is classified according to its toxicity.

#### **Dermal Irritation/Corrosion (OECD 404)**

This test assesses the potential of a substance to cause skin irritation or corrosion.

• Principle: The test substance is applied to the skin of a single animal in a stepwise manner to avoid severe reactions.



- Test Animals: Albino rabbits are the preferred species.
- Application: A small amount (0.5 mL for liquids, 0.5 g for solids) of the test substance is applied to a shaved patch of skin under a gauze patch.
- Exposure Duration: The exposure period is typically 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.

### **Eye Irritation/Corrosion (OECD 405)**

This method evaluates the potential of a substance to cause eye irritation or damage.

- Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.
- Test Animals: Albino rabbits are typically used.
- Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is applied.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.
- Scoring: Ocular lesions are scored to determine the level of irritation and the reversibility of the effects.

## Dermal Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to assess the potential of a substance to induce skin sensitization.

 Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a response.



- Test Animals: Guinea pigs are used.
- Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and also topically to the same area.
- Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive site.
- Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to a non-sensitized control group.

#### **Bacterial Reverse Mutation Test (Ames Test) (OECD 471)**

This in vitro test is used to detect gene mutations induced by a chemical.

- Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a rat liver fraction, S9) to mimic mammalian metabolism.
- Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together.
   The mixture is then plated on a minimal agar medium.
- Endpoint: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

## Mandatory Visualizations Cosmetic Ingredient Safety Assessment Workflow

The following diagram illustrates the logical workflow of a typical safety assessment for a cosmetic ingredient, as conducted by bodies such as the Cosmetic Ingredient Review (CIR).





Click to download full resolution via product page

Caption: Logical workflow of a cosmetic ingredient safety assessment.



#### Signaling Pathway for Skin Sensitization

The following diagram illustrates a simplified adverse outcome pathway (AOP) for skin sensitization, a key toxicological endpoint.



Click to download full resolution via product page

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency);
   (OPPTS 870.1100: 2002 Office of prevention, Pesticides and Toxic Substances, USA). IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. search.library.doc.gov [search.library.doc.gov]
- To cite this document: BenchChem. [C14-26 Trialkyl Glycerides: A Technical Guide to Safety and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427044#c14-26-trialkyl-glycerides-safety-and-toxicology-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com